N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex structure with multiple alkyl groups attached to the nitrogen atom, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine typically involves the alkylation of a primary or secondary amine with appropriate alkyl halides. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-methylpropan-1-amine
- N,N-Dimethyl-2-methylpropan-1-amine
- N-(2-Methoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine
Uniqueness
N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar amines and can lead to different applications and properties.
Properties
CAS No. |
64080-49-5 |
---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-6-14-8-7-13(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
WKCPAXKFSBWDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.